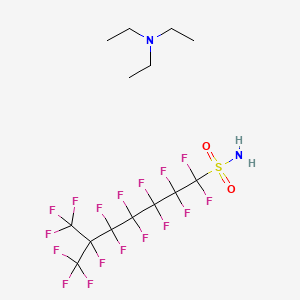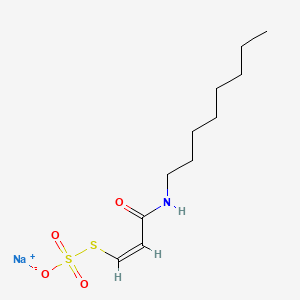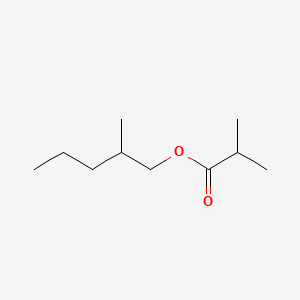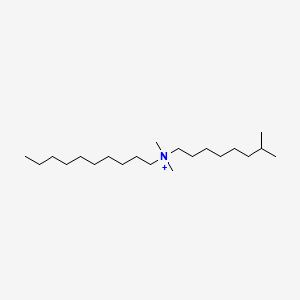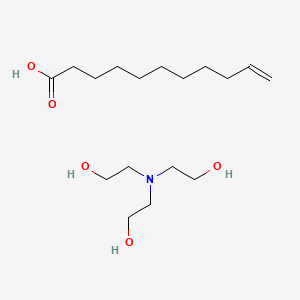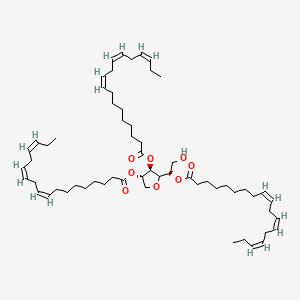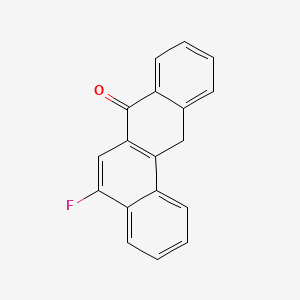
(2,2-Bis(isotridecyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Bis(isotridecyloxy)ethyl)benzene: is an organic compound with the molecular formula C34H62O2 and a molecular weight of 502.85488 g/mol It is characterized by the presence of two isotridecyloxy groups attached to an ethylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(isotridecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with isotridecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Ethylbenzene and isotridecanol.
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Conditions: Elevated temperatures (around 100-150°C) and the use of solvents like toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,2-Bis(isotridecyloxy)ethyl)benzene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, chloro, or bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,2-Bis(isotridecyloxy)ethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of similar structures with biological systems
Industry: In the industrial sector, this compound can be used as a plasticizer, lubricant, or surfactant due to its hydrophobic nature and chemical stability.
Wirkmechanismus
The mechanism by which (2,2-Bis(isotridecyloxy)ethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with other molecules. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Ethylbenzene: A simpler analog without the isotridecyloxy groups.
(2,2-Bis(alkyloxy)ethyl)benzene: Compounds with different alkyl groups instead of isotridecyloxy.
(2,2-Bis(methoxy)ethyl)benzene: A compound with methoxy groups instead of isotridecyloxy.
Uniqueness: (2,2-Bis(isotridecyloxy)ethyl)benzene is unique due to the presence of long-chain isotridecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and chemical stability, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
93981-84-1 |
|---|---|
Molekularformel |
C34H62O2 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
2,2-bis(11-methyldodecoxy)ethylbenzene |
InChI |
InChI=1S/C34H62O2/c1-31(2)24-18-13-9-5-7-11-15-22-28-35-34(30-33-26-20-17-21-27-33)36-29-23-16-12-8-6-10-14-19-25-32(3)4/h17,20-21,26-27,31-32,34H,5-16,18-19,22-25,28-30H2,1-4H3 |
InChI-Schlüssel |
KITHSISJOGMMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


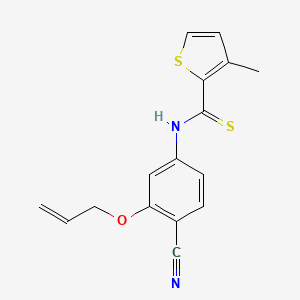
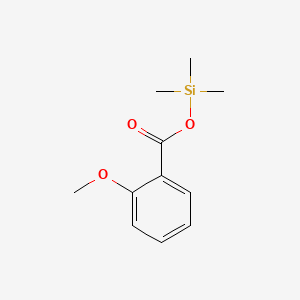

![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
